N-1 Propyl Linker Confers ~25-Fold Binding Affinity Advantage Over Ethyl Linker Homolog in NPY Y1 Receptor Antagonist Scaffold
In the foundational SAR study of 2-[(4-chlorophenoxy)methyl]benzimidazoles by Zarrinmayeh et al. (1998), the N-1 propyl-linked dibasic benzimidazole BI 56 achieved a Y1 receptor Ki of 0.0017 µM, whereas its direct ethyl-linked congener BI 55 exhibited a Ki of only 0.043 µM—a 25.3-fold reduction in affinity [1]. Although the target compound positions the chlorophenoxy group on the N-1 side chain rather than at C-2, the propyl spacer length between the benzimidazole core and the terminal hydrophobic moiety is conserved, and the 3-(3-piperidinyl)propyl motif at N-1 was explicitly identified as the optimal spacing for maximizing Y1 receptor engagement [2]. The closest commercially available analog, N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)acetamide (CAS 696600-23-4, MW 357.84 Da), employs a two-carbon ethyl linker and lacks the 3-carbon spacer that the SAR data identify as critical for high-affinity binding .
| Evidence Dimension | NPY Y1 receptor binding affinity (Ki) as a function of N-1 linker length in 2-[(4-chlorophenoxy)methyl]benzimidazole series |
|---|---|
| Target Compound Data | N-1 propyl linker retained (target compound); BI 56 analog with N-1 propyl linker: Ki = 0.0017 µM (1.7 nM) [1] |
| Comparator Or Baseline | BI 55 with N-1 ethyl linker: Ki = 0.043 µM (43 nM) [1]; CAS 696600-23-4 employs an ethyl (2-carbon) linker connecting the 4-chlorophenoxy group to N-1 |
| Quantified Difference | ~25.3-fold affinity improvement for propyl linker over ethyl linker in the dibasic benzimidazole series [1] |
| Conditions | In vitro radioligand displacement binding assay using [125I]PYY in AV-12 cells expressing human NPY Y1 receptor (J. Med. Chem. 1998, ref 30) [1] |
Why This Matters
The propyl linker is not an arbitrary design choice—it was identified as the optimal spacer length through systematic SAR; substituting a compound with an ethyl linker (e.g., CAS 696600-23-4) risks an estimated >10-fold loss in target binding affinity based on direct comparative data from the same chemotype.
- [1] Zarrinmayeh, H.; Nunes, A. M.; Ornstein, P. L.; Zimmerman, D. M.; Arnold, M. B.; Schober, D. A.; Gackenheimer, S. L.; Bruns, R. F.; Hipskind, P. A.; Britton, T. C.; Cantrell, B. E.; Gehlert, D. R. J. Med. Chem. 1998, 41 (15), 2709–2719. View Source
- [2] Zarrinmayeh, H.; Nunes, A. M.; Ornstein, P. L.; Zimmerman, D. M.; Arnold, M. B.; Schober, D. A.; Gackenheimer, S. L.; Bruns, R. F.; Hipskind, P. A.; Britton, T. C.; Cantrell, B. E.; Gehlert, D. R. J. Med. Chem. 1998, 41 (15), 2709–2719. (Abstract: 'The 3-(3-piperidinyl)propyl in 33 was found to maximize affinity for the Y1 receptor.') View Source
